cerium(3+);oxalate;heptacosahydrate
Description
Significance of Lanthanide Oxalate (B1200264) Hydrates in Inorganic and Materials Chemistry Research
Lanthanide oxalate hydrates are a class of compounds that have garnered considerable attention in scientific research due to their role as versatile precursors for the synthesis of lanthanide oxides. wikipedia.orgamericanelements.com These oxides are materials with a wide array of applications, including in catalysis, ceramics, and electronics. samaterials.com The low solubility of lanthanide oxalates in acidic solutions makes them easy to precipitate and separate from other elements, ensuring high purity of the final oxide product. wikipedia.orgnih.gov
The thermal decomposition of lanthanide oxalate hydrates is a key process, yielding the corresponding lanthanide oxides. wikipedia.org This method is valued for its simplicity and cost-effectiveness, making it suitable for industrial-scale production. acs.org The properties of the resulting oxide, such as particle size and morphology, can be controlled by carefully managing the conditions of the initial oxalate precipitation and subsequent calcination. xml-journal.net
Overview of Crystallohydrate Phases of Cerium Oxalate and their Academic Relevance
Cerium oxalate can exist in several hydrated forms, known as crystallohydrates, with the number of water molecules varying. The decahydrate (B1171855), Ce₂(C₂O₄)₃·10H₂O, is a well-documented and commonly synthesized phase. xray.czrsc.orgresearchgate.net Research indicates that the decahydrate crystallizes in the monoclinic P2₁/c space group. rsc.org In this structure, each cerium(III) ion is coordinated to three oxalate groups and three water molecules, with additional water molecules occupying cavities within the crystal lattice. rsc.org
Recent studies employing advanced techniques like 3D electron diffraction have revealed the existence of other, previously unreported, crystallohydrate phases of cerium oxalate formed during hydrothermal conversion processes. rsc.org These include an orthorhombic P2₁2₁2₁ phase and a triclinic P-1 phase. rsc.org The discovery of these new phases is academically significant as it expands the understanding of the structural chemistry of lanthanide oxalates and the mechanisms of their transformation. The coordination modes of the oxalate and water ligands in these different phases provide valuable insights into the complex interplay of factors that govern the formation of these materials. rsc.org
The thermal decomposition of cerium oxalate hydrates proceeds in distinct stages. The initial step involves the endothermic removal of water molecules, followed by the exothermic decomposition of the anhydrous oxalate to form cerium oxide. akjournals.com The kinetics of this decomposition have been a subject of detailed study, with researchers determining the activation energies for both the dehydration and decomposition steps. researchgate.netdevagirijournals.com
Research Gaps and Future Directions in Cerium(III) Oxalate Heptacosahydrate Studies
While significant progress has been made in understanding cerium oxalate hydrates, several research gaps remain. The precise characterization of the "heptacosahydrate" form mentioned in the subject is not extensively detailed in the primary research literature, with the decahydrate being the more commonly studied phase. Future research could focus on definitively isolating and characterizing the heptacosahydrate and other less common hydrated forms of cerium oxalate.
Furthermore, the in-situ study of the transformation of cerium oxalate hydrates under various conditions, such as during hydrothermal treatment or thermal decomposition, remains a fertile area for investigation. researchgate.net Advanced analytical techniques can provide real-time insights into the structural and morphological changes that occur, leading to a more refined control over the synthesis of cerium oxide nanomaterials with tailored properties.
Another promising direction is the exploration of mixed-lanthanide oxalates. The inclusion of other lanthanide elements into the cerium oxalate crystal structure can modify its properties and lead to the formation of mixed-oxide materials with unique catalytic or optical characteristics. akjournals.com The study of the exfoliation of lanthanide oxalates into two-dimensional nanosheets is also an emerging field with potential applications in thin-film fabrication and 2D materials research. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H54Ce2O39 |
|---|---|
Molecular Weight |
1030.7 g/mol |
IUPAC Name |
cerium(3+);oxalate;heptacosahydrate |
InChI |
InChI=1S/3C2H2O4.2Ce.27H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;27*1H2/q;;;2*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
InChI Key |
SWSFODGOALPOEU-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of Cerium Iii Oxalate Heptacosahydrate
Controlled Precipitation Techniques for Cerium(III) Oxalate (B1200264) Hydrate (B1144303)
Controlled precipitation is the most common method for synthesizing cerium(III) oxalate hydrate. It involves the reaction of a soluble cerium(III) salt, typically cerium(III) nitrate, with oxalic acid or an oxalate salt in a solution. researchgate.netnih.gov The resulting insoluble cerium(III) oxalate hydrate precipitates out of the solution. The morphology and properties of the precipitate can be precisely controlled by manipulating various reaction parameters.
Influence of Reactant Concentrations and Solution Stoichiometry
The concentration of the cerium and oxalate precursors and their molar ratio (stoichiometry) are critical factors that govern the supersaturation of the solution, which in turn dictates the nucleation and growth rates of the crystals.
Research has shown that varying the reactant concentrations and the order of their addition (the "strike") significantly impacts the final particle morphology. acs.orgresearchgate.netnih.gov For instance, using an excess of oxalic acid (over-stoichiometric conditions) has been explored to modify crystal shapes. researchgate.netacs.org One study found that the size of the plate-like particles of oxalates showed a minimum at a 0.4 M concentration of oxalic acid. researchgate.net Confining the reaction within the aqueous core of micelles in a microemulsion system results in spherical agglomerated precipitates with sizes of 4–6 nm. acs.org
Interactive Data Table: Effect of Synthesis Parameters on Cerium Oxalate Morphology
| Parameter | Variation | Resulting Morphology | Reference(s) |
| Temperature | Low Temperature | Star-like assemblies of needles | researchgate.net |
| Acidity | High (Acidic) | Star-like assemblies of needles | researchgate.net |
| Strike | Cerium Salt added to Oxalic Acid | Star-like assemblies of needles | researchgate.net |
| Concentration | 0.4 M Oxalic Acid | Minimum particle size | researchgate.net |
| Solvent | Low-water/propanediol/octanol | Compact "dense-branching" particles | acs.orgfigshare.comacs.org |
Effects of Temperature and pH on Crystallization Processes
Temperature and pH are fundamental parameters that influence the solubility of cerium oxalate, the kinetics of the crystallization process, and the final crystal structure. wikipedia.org Studies have systematically mapped the effects of temperature and acidity on the precipitated oxalate's morphology. acs.orgnih.gov For example, syntheses conducted at low temperatures and under acidic conditions can result in unique morphologies like star-like assemblies of needles. researchgate.net
The pH of the solution also plays a crucial role in the subsequent conversion of the oxalate to ceria. While acidic conditions (pH 1-3) are often used for the precipitation itself, the stability of the hydrate during further processing, such as hydrothermal treatment, is also pH-dependent. xray.czrsc.org In the synthesis of ceria nanoparticles from cerium nitrate, it was observed that acidic conditions led to irregular and agglomerated crystals, a neutral environment produced a mix of spherical and rod-like assemblies, and an alkaline state yielded well-defined cubical morphology. indianchemicalsociety.com
Role of Solvent Systems in Hydrate Formation Control
The choice of solvent system provides another powerful tool for controlling the crystallization of cerium(III) oxalate hydrate. While aqueous solutions are standard, research into non-conventional solvent systems has demonstrated significant potential for morphological control.
The use of surfactant-free, nanostructured ternary solvents, such as water/propanediol/octanol mixtures, can direct the formation of unique particle shapes. acs.orgfigshare.comacs.organu.edu.au In low-water content regions of these systems, compact, dense-branching particles are formed, a phenomenon attributed to the dominant role of capillary forces during the aggregation of primary particles. acs.orgfigshare.comresearchgate.net Another approach involves using microemulsions, where the reaction is confined to nano-sized water droplets dispersed in an oil phase, stabilized by a surfactant. This method allows for the synthesis of monodispersed nanoparticles by controlling the size of the nano-reactors. acs.orgresearchgate.net
Hydrothermal and Solvothermal Synthesis Approaches for Cerium(III) Oxalate Hydrate
Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. These techniques can promote the formation of highly crystalline materials and unique morphologies that are not accessible via conventional precipitation at atmospheric pressure.
Hydrothermal synthesis is often employed for the direct conversion of a cerium oxalate precursor to cerium oxide. xray.czrsc.orgresearchgate.netrsc.org However, the process involves the recrystallization and decomposition of the oxalate hydrate under hydrothermal conditions. Detailed studies have shown that by carefully controlling the parameters, one can isolate intermediate phases or control the final product. For instance, complete conversion of Ce₂(C₂O₄)₃·10H₂O to CeO₂ occurs in an aqueous nitric acid solution (pH = 1) at temperatures above 180 °C, with optimal conditions for producing 200–500 nm grains being 220 °C for 24 hours. rsc.org Conversely, at a neutral pH (pH = 7) and 220 °C, the oxalate undergoes full recrystallization with minimal decomposition to the oxide. rsc.org This demonstrates the potential of hydrothermal treatment to modify the oxalate hydrate itself.
Interactive Data Table: Hydrothermal Treatment of Cerium(III) Oxalate Decahydrate (B1171855)
| Temperature | pH | Time (h) | Result | Reference(s) |
| 180 °C | 1 | 24 | Conversion to CeO₂ begins | xray.czrsc.org |
| 200 °C | 1 | 24 | Optimal for CeO₂ conversion | xray.cz |
| 220 °C | 1 | 24 | Complete conversion to CeO₂ (200-500 nm grains) | rsc.org |
| 220 °C | 7 | 24-48 | Full recrystallization of oxalate, low decomposition to oxide | rsc.org |
Solvothermal synthesis is analogous to the hydrothermal method but uses non-aqueous solvents, offering a different chemical environment that can influence particle formation. researchgate.net
Green Chemistry Principles in the Synthesis of Cerium(III) Oxalate Hydrate
Applying green chemistry principles to the synthesis of cerium compounds aims to reduce environmental impact by using non-toxic reagents, minimizing waste, and lowering energy consumption. While much of the research in this area has focused on the direct synthesis of cerium oxide nanoparticles, the principles are readily applicable to the synthesis of the oxalate precursor.
A key approach in green synthesis is the use of plant extracts (from sources like Oroxylum indicum or Jatropha curcus) or microbes as reducing and stabilizing agents. nih.govrsc.org For oxalate synthesis, this could involve using oxalic acid derived from renewable biological sources. Furthermore, performing the precipitation reaction in water, an environmentally benign solvent, at ambient temperature aligns with green chemistry goals. Hydrothermal synthesis itself can be considered a "clean" and flexible approach, especially when compared to high-temperature solid-state reactions. xray.cz
Reaction Kinetics and Nucleation Mechanisms Governing Cerium(III) Oxalate Hydrate Formation
Understanding the kinetics and mechanisms of nucleation and crystal growth is fundamental to controlling the synthesis of cerium(III) oxalate hydrate. The formation of the solid phase from a supersaturated solution is a complex process that can involve multiple pathways.
Studies using in-situ liquid cell transmission electron microscopy (LC-TEM) have provided direct insight into these early stages. It has been observed that particle formation can proceed via two distinct, non-classical mechanisms depending on the precursor concentration: a monomer-by-monomer addition to existing nuclei, or an aggregation-based pathway where primary particles attach to one another. osti.gov In microemulsion systems, a collision-coalescence-split mechanism has been proposed. researchgate.net
Furthermore, evidence suggests that the initial precipitate may not be the final crystalline hydrate. At high supersaturations, an unstable amorphous cerium oxalate can form first, which then acts as a transient precursor, later transforming into the more stable crystalline hydrated phase. researchgate.netscispace.com The kinetics of the subsequent thermal decomposition of the synthesized oxalate hydrate have also been studied, with the dehydration of water molecules and the decomposition to ceria identified as distinct steps with specific activation energies. researchgate.netdevagirijournals.com
Interactive Data Table: Activation Energy for Thermal Decomposition of Cerium Oxalate
| Decomposition Stage | Method | Activation Energy (Ea) in kJ/mol | Reference(s) |
| Dehydration (Removal of H₂O) | KAS | 43.667 | researchgate.netdevagirijournals.com |
| Dehydration (Removal of H₂O) | FWO | 42.995 | researchgate.netdevagirijournals.com |
| Decomposition to Ceria | KAS | 128.27 | researchgate.netdevagirijournals.com |
| Decomposition to Ceria | FWO | 127.8 | researchgate.netdevagirijournals.com |
| (KAS: Kissinger-Akahira-Sunose; FWO: Flynn-Wall-Ozawa) |
Structural Elucidation and Advanced Crystallographic Studies of Cerium Iii Oxalate Heptacosahydrate
Investigations into Structural Polymorphism and Phase Transitions within Cerium(III) Oxalate (B1200264) Hydrate (B1144303) Systems
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in lanthanide coordination polymers, including oxalates. nih.govacs.org These different polymorphic forms can arise from subtle changes in synthesis conditions and can lead to variations in the material's properties. nih.govacs.org
In the context of lanthanide(III) oxalate hydrates, structural polymorphism is observed across the series. As mentioned, the lighter lanthanides (La to Ho) typically crystallize as decahydrates with a monoclinic (P2₁/c) structure. In contrast, the heavier lanthanides (Erbium to Lutetium) tend to form hexahydrates, which adopt a triclinic (P-1) structure. nih.gov This change in hydration state and crystal system across the lanthanide series is a direct consequence of the lanthanide contraction, where the decreasing ionic radii of the heavier elements favor a lower coordination number and a different packing arrangement. nih.gov
Phase transitions in cerium(III) oxalate hydrate systems are most prominently studied through thermal decomposition. osti.govxml-journal.net When heated, cerium(III) oxalate decahydrate (B1171855) undergoes a multi-step process. researchgate.netdevagirijournals.com The first stage involves dehydration, where the ten water molecules are removed. researchgate.net Thermogravimetric analysis (TGA) shows that this dehydration is not a simple one-step process and may occur over a range of temperatures, indicating the presence of water molecules with different bonding environments within the crystal lattice. osti.govdevagirijournals.com The activation energy required for this dehydration step has been determined to be approximately 43-44 kJ/mol. researchgate.netdevagirijournals.com
Following dehydration, further heating in an air or oxygen atmosphere leads to the decomposition of the anhydrous cerium(III) oxalate into cerium(IV) oxide (ceria, CeO₂). xray.czresearchgate.net This is a complex process involving the breakdown of the oxalate anion and the oxidation of Ce³⁺ to Ce⁴⁺. The activation energy for the formation of ceria from the oxalate precursor is significantly higher, in the range of 127-128 kJ/mol. researchgate.netdevagirijournals.com The morphology of the resulting ceria particles can often be inherited from the initial cerium oxalate precursor. xml-journal.net
Hydrothermal treatment presents another route for phase transition, where cerium(III) oxalate hydrate can be converted into cerium dioxide (CeO₂) under elevated pressure and temperature in an aqueous environment. xray.cz The parameters of this hydrothermal conversion, such as pH and temperature, have a significant impact on the physicochemical characteristics of the final ceria powder. xray.cz
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Cerium(III) Oxalate Decahydrate | Ce₂(C₂O₄)₃·10H₂O |
| Cerium(IV) Oxide (Ceria) | CeO₂ |
| Lanthanum(III) Oxalate Decahydrate | La₂(C₂O₄)₃·10H₂O |
| Holmium(III) Oxalate Decahydrate | Ho₂(C₂O₄)₃·10H₂O |
| Erbium(III) Oxalate Hexahydrate | Er₂(C₂O₄)₃·6H₂O |
Spectroscopic and Advanced Analytical Characterization of Cerium Iii Oxalate Heptacosahydrate
Vibrational Spectroscopy (FT-IR and Raman) of Cerium(III) Oxalate (B1200264) Heptacosahydrate
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of cerium(III) oxalate heptacosahydrate. These methods probe the vibrational modes of the constituent oxalate anions and water molecules, offering insights into bonding and structural arrangements. nih.govyoutube.com
Assignment of Oxalate Anion and Water Molecule Vibrational Modes
The FT-IR and Raman spectra of cerium(III) oxalate heptacosahydrate are characterized by distinct bands corresponding to the vibrations of the oxalate (C₂O₄²⁻) anion and the water of hydration. The oxalate ion, depending on its symmetry (planar D₂h or non-planar D₂d), exhibits characteristic vibrational modes. walisongo.ac.id In the solid state, interactions with the cerium cation and neighboring molecules influence these modes.
Key vibrational bands for the oxalate anion include the symmetric and asymmetric stretching of the C=O and C-C bonds. researchgate.netresearchgate.net The presence of multiple, sharp absorption bands in the FT-IR spectrum in the carboxylate region suggests a complex coordination environment for the oxalate ligands. researchgate.net
Water molecules in the hydrated compound give rise to broad absorption bands in the high-frequency region of the FT-IR spectrum (around 3000-3600 cm⁻¹) due to O-H stretching vibrations. The bending mode of water molecules is typically observed around 1600-1640 cm⁻¹. The positions and shapes of these bands provide information about the strength and nature of hydrogen bonding within the crystal lattice.
Table 1: Assignment of Major Vibrational Bands in Cerium(III) Oxalate Heptacosahydrate
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3400 (broad) | O-H stretching of water molecules | FT-IR |
| ~1620 | H-O-H bending of water molecules | FT-IR |
| ~1600-1700 | Asymmetric C=O stretching of oxalate | FT-IR, Raman |
| ~1300-1400 | Symmetric C-O stretching + C-C stretching of oxalate | FT-IR, Raman |
| ~800 | O-C=O bending + C-C stretching of oxalate | FT-IR, Raman |
| < 600 | Ce-O stretching and lattice modes | FT-IR, Raman |
Note: The exact positions of the peaks can vary depending on the specific crystalline form and experimental conditions.
Analysis of Metal-Ligand Bonding and Hydrogen Bonding Networks
The low-frequency region of the vibrational spectra (typically below 600 cm⁻¹) is particularly informative for understanding the metal-ligand bonding. Bands in this region can be attributed to the stretching vibrations of the cerium-oxygen (Ce-O) bonds between the Ce³⁺ ions and the oxygen atoms of the oxalate ligands and water molecules. researchgate.net The presence and characteristics of these bands confirm the coordination of oxalate and water to the cerium center.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States of Cerium(III) Oxalate Heptacosahydrate
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. researchgate.netyoutube.comyoutube.com For cerium(III) oxalate heptacosahydrate, XPS is instrumental in confirming the +3 oxidation state of cerium.
The XPS spectrum of cerium is complex, typically showing multiple peaks due to spin-orbit splitting and final-state effects. The Ce 3d spectrum for Ce³⁺ compounds exhibits a characteristic four-peak structure, corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit split components and their associated satellite peaks. researchgate.net The binding energies and the relative intensities of these peaks are fingerprints for the Ce³⁺ state. It is important to distinguish these from the more complex ten-peak structure that is characteristic of Ce⁴⁺ in compounds like ceria (CeO₂). researchgate.net
Table 2: Typical Binding Energy Ranges for Cerium 3d in XPS
| Peak Assignment | Binding Energy (eV) |
| Ce 3d₅/₂ v | ~880 - 882 |
| Ce 3d₅/₂ v' | ~885 - 887 |
| Ce 3d₃/₂ u | ~899 - 901 |
| Ce 3d₃/₂ u' | ~904 - 906 |
Note: The exact binding energies can be influenced by the chemical environment and instrumental calibration. The presence of these four distinct peaks confirms the trivalent state of cerium on the surface of the material.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Local Environments in Cerium(III) Oxalate Heptacosahydrate
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic environment of specific nuclei in a solid material. nih.gov While direct detection of the paramagnetic Ce³⁺ ion by NMR is generally not feasible due to its electronic properties, solid-state NMR can be used to probe other nuclei within the structure, such as ¹³C and ¹H, to infer structural details.
For cerium(III) oxalate heptacosahydrate, ¹³C solid-state NMR can provide insights into the oxalate ligand. The chemical shift of the carbon atoms in the oxalate anion will be influenced by their coordination to the paramagnetic Ce³⁺ ion, leading to significant shifts and broadening of the NMR signals. The analysis of these paramagnetic shifts can, in principle, provide information about the Ce-O-C bond distances and angles.
¹H solid-state NMR can be used to study the water molecules of hydration. The spectra can reveal the presence of different water environments and provide information on the hydrogen bonding network through the analysis of chemical shifts and dipolar couplings. However, the interpretation of these spectra is often complicated by the paramagnetic nature of the Ce³⁺ ion. Advanced NMR techniques and computational modeling are often required for a detailed analysis. colab.wssolidstatenmr.org.ukrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing the Electronic Environment of Cerium(III) Ions in Cerium(III) Oxalate Heptacosahydrate
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific to species with unpaired electrons. researchgate.netnih.gov Since Ce³⁺ is a Kramers ion with one unpaired 4f electron, it is EPR active. nih.gov The EPR spectrum of cerium(III) oxalate heptacosahydrate provides direct information about the electronic structure and the local symmetry of the Ce³⁺ ion.
The EPR spectrum is typically recorded at low temperatures to overcome rapid spin-lattice relaxation. The spectrum is characterized by its g-values, which are sensitive to the ligand field around the Ce³⁺ ion. For a low-symmetry environment, as expected in cerium(III) oxalate heptacosahydrate, an anisotropic EPR signal with three different g-values (gₓ, gᵧ, g₂) is anticipated. The deviation of these g-values from the free-electron g-value (ge ≈ 2.0023) is a measure of the spin-orbit coupling and the influence of the crystal field. mdpi.comdoaj.org Analysis of the g-tensor provides valuable information about the symmetry of the coordination sphere and the nature of the electronic ground state of the Ce³⁺ ion.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Architectural Analysis of Cerium(III) Oxalate Heptacosahydrate
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology, size, and structure of materials at the micro- and nanoscale. researchgate.netnih.gov
TEM allows for higher resolution imaging, providing details about the internal structure and crystallinity of the material. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to confirm the crystalline nature of the cerium(III) oxalate and to determine its crystal structure. High-resolution TEM (HRTEM) can even visualize the lattice fringes, providing direct evidence of the crystalline arrangement of atoms. These techniques are crucial for understanding the relationship between the synthesis parameters and the resulting particle morphology and structure, which in turn can influence the material's properties and applications.
Elemental Analysis Techniques for Stoichiometric Verification of Cerium(III) Oxalate Heptacosahydrate
The precise determination of the elemental composition of hydrated compounds such as cerium(III) oxalate heptacosahydrate is crucial for verifying its stoichiometry. Techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Carbon, Hydrogen, and Nitrogen (CHN) analysis are fundamental in confirming the empirical formula, which for cerium(III) oxalate heptacosahydrate is Ce₂(C₂O₄)₃·27H₂O. These methods provide quantitative data on the mass percentages of the constituent elements, which can then be compared against theoretically calculated values.
The stoichiometry of cerium oxalate hydrates can vary, with different studies identifying forms such as the decahydrate (B1171855) or nonahydrate. sigmaaldrich.comrsc.org One study even identified a hydrated cerium oxalate containing 13 molecules of water. osti.govresearchgate.net This variability underscores the importance of empirical verification of the hydration state for any given sample.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for determining the concentration of metallic elements, such as cerium, in a sample. analytik-jena.com The sample is introduced into an argon plasma, which excites the cerium atoms to higher energy levels. As these atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of cerium in the sample, allowing for precise quantification. azom.com
For the analysis of cerium(III) oxalate heptacosahydrate, a known mass of the compound is first digested, typically using strong acids, to bring the cerium into a solution. thermofisher.com This solution is then introduced into the ICP-OES instrument. However, the analysis of rare earth elements like cerium can be challenging due to their complex emission spectra, which can lead to spectral interferences from other elements present in the sample matrix. analytik-jena.comazom.com Careful selection of analytical wavelengths and matrix-matched calibration standards are therefore essential for accurate results. analytik-jena.ru
CHN Analysis
CHN analysis is a combustion-based technique used to determine the percentages of carbon, hydrogen, and nitrogen in a sample. For cerium(III) oxalate heptacosahydrate, this method is primarily used to quantify the carbon and hydrogen content. A small, precisely weighed amount of the sample is combusted in a furnace in the presence of excess oxygen. The resulting gases—carbon dioxide (CO₂) and water vapor (H₂O)—are then passed through a series of detectors that measure their respective amounts. From these measurements, the mass percentages of carbon and hydrogen in the original sample can be calculated. This data is critical for confirming the oxalate (C₂O₄²⁻) and water (H₂O) content in the molecular formula.
Stoichiometric Verification
The combination of ICP-OES for cerium content and CHN analysis for carbon and hydrogen content provides a comprehensive elemental profile of the compound. These experimental results are then compared with the theoretical values calculated from the presumed molecular formula, Ce₂(C₂O₄)₃·27H₂O. A close agreement between the experimental and theoretical percentages validates the stoichiometry of the compound.
Below is a data table illustrating the theoretical elemental composition of cerium(III) oxalate heptacosahydrate and a set of hypothetical experimental results that would confirm its stoichiometry.
| Element | Theoretical Mass % (Ce₂(C₂O₄)₃·27H₂O) | Experimental Mass % (Hypothetical) |
| Cerium (Ce) | 27.28% | 27.15% |
| Carbon (C) | 7.02% | 7.08% |
| Hydrogen (H) | 5.30% | 5.35% |
| Oxygen (O) | 60.40% | Not Directly Measured |
Note: Oxygen is typically determined by difference.
In a study on mixed cerium lanthanum oxalate crystals, elemental analysis was performed using energy dispersive X-ray fluorescence (EDXRF), and the results were found to be in good agreement with the theoretical values for the nonahydrate form. researchgate.net This demonstrates the practical application of elemental analysis in verifying the stoichiometry of such rare earth oxalate hydrates.
Thermal Decomposition Pathways and Thermogravimetric Analysis of Cerium Iii Oxalate Heptacosahydrate
Thermogravimetric Analysis (TGA) for Quantifying Mass Loss During Decomposition of Cerium(III) Oxalate (B1200264) Decahydrate (B1171855)
Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes in a material as a function of temperature. For cerium(III) oxalate decahydrate, TGA curves typically reveal two major, distinct mass loss stages corresponding to dehydration and the decomposition of the anhydrous oxalate. akjournals.comresearchgate.net
The initial stage of thermal decomposition involves the removal of water of hydration. akjournals.com This process is endothermic and results in a significant mass loss corresponding to the release of ten water molecules from the cerium oxalate decahydrate structure. researchgate.netdevagirijournals.comresearchgate.net The dehydration process itself can be complex and may occur in overlapping steps, as indicated by some thermal analysis studies. akjournals.comresearchgate.net The onset temperature for this dehydration is typically observed around 102°C. researchgate.net
Following the complete removal of water, the now anhydrous cerium(III) oxalate undergoes decomposition at higher temperatures. akjournals.com This second stage involves the breakdown of the oxalate ligands and the oxidation of cerium(III) to cerium(IV), ultimately forming cerium dioxide (CeO₂). devagirijournals.comxray.cz This decomposition step is characterized as an exothermic process. akjournals.com
Interactive Data Table: TGA-DTA Stages of Cerium(III) Oxalate Decahydrate Decomposition
| Stage | Process | Temperature Range (°C) | Mass Loss | Thermal Event |
| 1 | Dehydration | ~50 - 250 | Corresponds to ~10 H₂O | Endothermic |
| 2 | Oxalate Decomposition | ~250 - 400 | Corresponds to C₂O₄²⁻ breakdown | Exothermic akjournals.com |
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Investigating Thermal Events (Endothermic/Exothermic)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used in conjunction with TGA to identify the energetic nature of the decomposition events. xml-journal.net For cerium(III) oxalate decahydrate, the DTA/DSC data confirms that the initial dehydration is an endothermic process, requiring energy to break the bonds holding the water molecules within the crystal lattice. akjournals.com In contrast, the subsequent decomposition of the anhydrous oxalate to cerium oxide is a strong exothermic event, with one study reporting the peak at 275°C. akjournals.com
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or Fourier Transform Infrared (FT-IR) Spectroscopy for Gaseous Products Identification
Evolved Gas Analysis (EGA), often coupled with a mass spectrometer (MS) or an FT-IR spectrometer, is a powerful technique for identifying the gaseous products released during thermal decomposition. researchgate.net During the TGA of cerium(III) oxalate decahydrate, the evolved gases would be:
Water (H₂O): Released during the initial dehydration stage.
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Released during the second stage from the decomposition of the oxalate moiety.
FT-IR spectroscopy is also used to characterize the final solid product, with the appearance of a characteristic band for the Ce-O stretching frequency confirming the formation of CeO₂. devagirijournals.com
Kinetic Analysis of the Thermal Decomposition Processes of Cerium(III) Oxalate Decahydrate
The kinetics of the thermal decomposition of cerium(III) oxalate have been investigated to determine the activation energy (Ea) and reaction mechanisms for each step. devagirijournals.com Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are commonly employed for this analysis. researchgate.netdevagirijournals.com
The activation energy for the dehydration step has been reported in the range of 43 to 78 kJ/mol. akjournals.comdevagirijournals.com For the subsequent decomposition of the anhydrous oxalate into cerium oxide, the activation energy is significantly higher, reported in the range of 112 to 128 kJ/mol. akjournals.comresearchgate.netdevagirijournals.com The Coats-Redfern method has been used to identify the most probable reaction mechanisms, with models such as F1, A2, A3, and A4 providing the best fit for the decomposition process. devagirijournals.com
Interactive Data Table: Activation Energies for Decomposition
| Decomposition Stage | Method | Activation Energy (Ea) in kJ/mol | Reference |
| Dehydration | Thermal Analysis | 78.2 | akjournals.com |
| Dehydration | KAS Method | 43.667 | researchgate.netdevagirijournals.com |
| Dehydration | FWO Method | 42.995 | researchgate.netdevagirijournals.com |
| Anhydrous Oxalate Decomposition | Thermal Analysis | 112.6 | akjournals.com |
| Anhydrous Oxalate Decomposition | KAS Method | 128.27 | researchgate.netdevagirijournals.com |
| Anhydrous Oxalate Decomposition | FWO Method | 127.8 | researchgate.netdevagirijournals.com |
Influence of Atmosphere and Heating Rate on the Decomposition Products and Pathways
The surrounding atmosphere plays a critical role in the thermal decomposition of cerium(III) oxalate. Studies have been performed under various conditions, including static air, inert atmospheres (like nitrogen or argon), and reducing atmospheres. devagirijournals.comresearchgate.netacs.org The decomposition pathway to form cerium dioxide (CeO₂) typically occurs in an oxidizing atmosphere like air.
In an inert nitrogen atmosphere, research has shown that the presence of other magnetic metal oxides can affect the dehydration stage without altering the decomposition temperature of the oxalate itself. researchgate.net The heating rate is another crucial parameter, particularly for kinetic studies, as it influences the peak temperatures of decomposition and the calculated kinetic parameters. akjournals.com Furthermore, conversion to oxide can be achieved through hydrothermal methods, where parameters like pH and the presence of an oxidizing acid are crucial for the decomposition and formation of CeO₂. rsc.orgrsc.org
Computational and Theoretical Investigations of Cerium Iii Oxalate Heptacosahydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability of Cerium(III) Oxalate (B1200264) Heptacosahydrate
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the properties of solid-state materials like cerium(III) oxalate heptacosahydrate.
Prediction of Optimized Geometric Structures and Vibrational Frequencies
DFT calculations can predict the most stable geometric arrangement of atoms in the crystal lattice of cerium(III) oxalate heptacosahydrate by minimizing the total energy of the system. These calculations yield optimized lattice parameters and atomic positions. From this optimized structure, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, DFT has been successfully used to model the vibrational spectra of various metal oxalates, showing good agreement between theoretical and measured frequencies. acs.org
The vibrational analysis helps in assigning specific spectral bands to the stretching and bending modes of the oxalate anion, the cerium-oxygen bonds, and the water molecules of hydration. acs.orgwalisongo.ac.idsurrey.ac.uk
Table 1: Hypothetical Optimized Geometric Parameters for a Cerium(III) Oxalate Hydrate (B1144303) Unit Cell (Representative Data)
This interactive table presents hypothetical, yet representative, optimized geometric parameters for a cerium(III) oxalate hydrate unit cell, as would be predicted by DFT calculations.
| Parameter | Predicted Value |
| a (Å) | 11.25 |
| b (Å) | 9.68 |
| c (Å) | 10.45 |
| α (°) | 90.0 |
| β (°) | 114.2 |
| γ (°) | 90.0 |
| Ce-O (oxalate) bond length (Å) | 2.50 - 2.60 |
| Ce-O (water) bond length (Å) | 2.55 - 2.65 |
| C-C bond length (oxalate) (Å) | 1.55 |
| C-O bond length (oxalate) (Å) | 1.26 |
Table 2: Predicted vs. Experimental Vibrational Frequencies for Cerium(III) Oxalate Hydrate (Representative Data)
This interactive table compares hypothetical DFT-predicted vibrational frequencies with typical experimental values for key functional groups in cerium(III) oxalate hydrate.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| ν(O-H) of water | 3200 - 3500 | 3000 - 3600 |
| ν_as(C=O) of oxalate | ~1630 | 1600 - 1650 |
| ν_s(C-O) + δ(O-C=O) | ~1360 | 1350 - 1370 |
| ν_s(C-O) + ν(C-C) | ~1315 | 1310 - 1320 |
| δ(O-C=O) + ν(Ce-O) | ~800 | 780 - 820 |
| ν(Ce-O) + ring deformation | ~500 | 490 - 520 |
Analysis of Bonding Characteristics and Electronic Band Structure
DFT calculations provide a detailed picture of the electronic structure, which is key to understanding the nature of chemical bonds within the compound. For cerium compounds, a central point of interest is the nature of the 4f electrons, which can exhibit both localized and itinerant characteristics. aps.orgaps.org DFT studies, often supplemented with methods like DFT+U to better account for strong electron correlation, can elucidate the degree of covalency in the cerium-oxalate bond. aps.org This is achieved by analyzing the electron density distribution, density of states (DOS), and projected density of states (PDOS).
The electronic band structure, also obtainable from DFT, reveals the arrangement of electron energy levels in the solid. This allows for the prediction of whether cerium(III) oxalate heptacosahydrate is an insulator, semiconductor, or metal, and provides an estimate of the band gap energy. For lanthanide oxalates, an insulating behavior with a significant band gap is expected.
Table 3: Conceptual Analysis of Bonding Characteristics from DFT
This interactive table outlines the expected outcomes from a DFT-based analysis of the bonding in cerium(III) oxalate heptacosahydrate.
| Analysis Type | Objective | Expected Findings |
| Mulliken Population Analysis | Quantify charge distribution and covalency | Predominantly ionic bonding between Ce³⁺ and C₂O₄²⁻, with some degree of covalent character in the Ce-O bond. |
| Electron Localization Function (ELF) | Visualize regions of high electron localization | High localization around oxygen atoms and within the C-C and C-O bonds of the oxalate anion. |
| Projected Density of States (PDOS) | Determine orbital contributions to the valence and conduction bands | The valence band is primarily composed of O 2p and C 2p orbitals from the oxalate anion. The conduction band has significant contributions from Ce 5d and 4f orbitals. The Ce 4f states would appear as sharp peaks, indicating their localized nature. aps.org |
Molecular Dynamics (MD) Simulations for Understanding Hydration Dynamics and Structural Stability of Cerium(III) Oxalate Heptacosahydrate
MD simulations can model the process of dehydration, showing how water molecules leave the crystal structure at various temperatures. researchgate.netkaust.edu.sa They can also elucidate the structure and dynamics of the hydration shells around the cerium ion, including the coordination number and the residence time of water molecules in the first and second hydration shells. acs.orgacs.orgresearchgate.net
Table 4: Objectives and Expected Outcomes of MD Simulations on Cerium(III) Oxalate Heptacosahydrate
This interactive table summarizes the goals and potential findings from MD simulations of cerium(III) oxalate heptacosahydrate.
| Simulation Objective | Key Parameters to Analyze | Expected Outcomes and Insights |
| Structural Stability | Root Mean Square Deviation (RMSD) of atomic positions | Confirmation of the stability of the crystal lattice at different temperatures. Identification of the onset of structural changes or decomposition. |
| Hydration Dynamics | Radial Distribution Functions (RDFs) for Ce-O(water) and O-H pairs | Determination of the average number of water molecules in the first and second hydration shells of the cerium ion. osti.govnih.govacs.org |
| Water Molecule Mobility | Mean Squared Displacement (MSD) of water molecules | Calculation of the diffusion coefficient of water molecules within the crystal structure, providing insight into the dehydration mechanism. |
| Thermal Decomposition | Simulation at elevated temperatures | Observation of the step-wise removal of water molecules and the subsequent decomposition of the oxalate anion. |
Quantum Chemical Calculations for Exploring Reaction Mechanisms and Intermediate States Involving Cerium(III) Oxalate Heptacosahydrate
Quantum chemical calculations, which include DFT and higher-level ab initio methods, are essential for investigating the mechanisms of chemical reactions. For cerium(III) oxalate, these calculations can be used to map out the potential energy surface for reactions such as thermal decomposition or dissolution.
By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be constructed. uni-koeln.deuni-koeln.de This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the kinetics and thermodynamics of the processes. For example, such calculations could clarify the step-by-step mechanism of the thermal decomposition of cerium(III) oxalate hydrate into cerium oxide, a technologically important material.
Table 5: Potential Reaction Pathways for Investigation via Quantum Chemical Calculations
This interactive table outlines potential reaction mechanisms involving cerium(III) oxalate heptacosahydrate that could be explored using quantum chemical methods.
| Reaction Process | Computational Goal | Information Gained |
| Dehydration | Calculate the binding energy of individual water molecules and the activation energy for their removal. | Identify which water molecules (coordinated vs. lattice) are removed first and the energy required for each dehydration step. |
| Oxalate Decomposition | Map the potential energy surface for the breakdown of the oxalate anion (C₂O₄²⁻ → CO₂ + CO + O²⁻ or other pathways). | Elucidate the sequence of bond-breaking and bond-forming events and identify any unstable intermediates. |
| Oxidation to Cerium(IV) | Model the reaction with an oxidizing agent (e.g., O₂) to form CeO₂. | Determine the activation barrier for the oxidation of Ce(III) to Ce(IV) and the overall thermodynamics of the conversion to cerium dioxide. |
| Dissolution in Acid | Simulate the protonation of the oxalate ligand and its detachment from the cerium ion in an acidic medium. | Understand the mechanism of dissolution and the role of pH in the stability of the complex. |
Development and Parameterization of Force Fields for Cerium Oxalate Systems
While quantum chemical methods are highly accurate, their computational cost limits them to relatively small systems and short timescales. To perform large-scale MD simulations of complex processes like crystal growth or the interaction with extended environments, classical force fields are necessary. A force field is a set of potential energy functions and parameters that describe the interactions between atoms.
For cerium oxalate systems, a dedicated force field would need to be developed and parameterized. This process typically involves fitting the force field parameters to reproduce data from high-level quantum chemical calculations or experimental results. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The parameters would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The development of accurate force fields for lanthanides is an active area of research, as it is crucial for reliable simulations of these elements in various chemical environments. acs.orgresearchgate.netacs.org
Table 6: Components of a Typical Force Field Parameterization for Cerium(III) Oxalate Heptacosahydrate
This interactive table details the essential components and the target data used for developing a reliable force field for cerium(III) oxalate systems.
| Force Field Term | Description | Source for Parameterization |
| Bond Stretching (e.g., Ce-O, C-C, C-O) | Describes the energy change with bond length deviation from equilibrium. | DFT geometry optimizations and frequency calculations. |
| Angle Bending (e.g., O-Ce-O, O-C-C) | Describes the energy change with angle deviation from equilibrium. | DFT geometry optimizations and frequency calculations. |
| Torsional (Dihedral) Angles | Describes the energy of rotation around a bond. | DFT potential energy scans of relevant dihedral angles. |
| Non-bonded (Lennard-Jones) | Models short-range repulsion and long-range dispersion interactions. | Fitting to experimental data (e.g., density, heat of vaporization) or DFT interaction energy calculations. |
| Non-bonded (Electrostatic) | Models Coulombic interactions based on partial atomic charges. | Partial charges derived from DFT calculations using methods like Mulliken, Hirshfeld, or electrostatic potential (ESP) fitting. |
Advanced Materials Research and Functionalization Opportunities Involving Cerium Iii Oxalate Heptacosahydrate
Role as a Precursor in the Synthesis of Advanced Cerium Oxide Nanomaterials
Cerium(III) oxalate (B1200264) heptacosahydrate serves as a crucial precursor for the synthesis of cerium oxide (CeO2) nanomaterials. samaterials.comxray.cz The thermal decomposition of cerium oxalate is a widely utilized method to produce CeO2 powders. xray.czresearchgate.net This process is advantageous due to its low cost, ease of synthesis, and the low decomposition temperature in air. xray.cz
Controlled Fabrication of CeO2 Nanoparticles with Tailored Morphologies
The morphology of the final CeO2 nanoparticles can be meticulously controlled by manipulating the precipitation conditions of the initial cerium oxalate precursor. researchgate.net Factors such as temperature, concentration of reactants, acidity, and the order of reagent addition have been shown to influence the resulting morphology of the CeO2. researchgate.net For instance, the shape of the precursor crystal is often retained in the final CeO2 product after thermal decomposition, a phenomenon known as pseudomorphism. researchgate.netresearchgate.net This allows for the fabrication of CeO2 with specific shapes like plates, rods, and flower-like microstructures by first controlling the morphology of the cerium oxalate precursor. researchgate.netresearchgate.netdevagirijournals.com
The use of surfactants, such as polyvinylpyrrolidone (B124986) (PVP), during the precipitation of cerium oxalate can also guide the formation of specific nanostructures. For example, lamellar cerium oxalate complexes have been created using PVP, which upon calcination, yield porous micro-nano lamellar CeO2 that inherits the parent's morphology. researchgate.net Hydrothermal methods have also been employed to convert cerium oxalate into CeO2 with various morphologies, including nanocubes, nanorods, and nano-octahedrals, by adjusting synthesis parameters like temperature and concentration. xray.cznih.gov
| Synthesis Method | Precursor | Key Parameters | Resulting CeO2 Morphology |
| Thermal Decomposition | Cerium(III) oxalate decahydrate (B1171855) | Precipitation conditions (temperature, concentration, acidity) | Plates, various inherited morphologies researchgate.net |
| Precipitation with Surfactant | Cerous nitrate, oxalic acid, PVP | Presence of PVP | Porous micro-nano lamellas researchgate.net |
| Hydrothermal Synthesis | Cerium(III) oxalate | Temperature, concentration | Nanocubes, nanorods, nano-octahedrals xray.cznih.gov |
| One-Step Hydrothermal | Cerium oxalate precursor | Use of H2O2 as an oxidant | Flowerlike microstructures researchgate.net |
Synthesis of Doped and Composite Cerium Oxide Materials for Specific Applications
Cerium(III) oxalate is a valuable precursor for creating doped and composite cerium oxide materials with enhanced properties for a range of applications. Doping cerium oxide with other elements can introduce oxygen vacancies and modify its electronic and catalytic properties. cdmf.org.brmdpi.com
For instance, samarium-doped cerium oxide nanoparticles have been synthesized using an ammonia-induced ethylene (B1197577) glycol-assisted precipitation method. nih.gov The doping of cerium oxide can improve its performance in applications like solid oxide fuel cells and catalysis. researchgate.net The introduction of dopants can be achieved by co-precipitation of the respective oxalates or by incorporating the dopant during the synthesis of the cerium oxalate precursor.
Furthermore, cerium oxide nanoparticles derived from cerium oxalate can be integrated into composite materials. A notable example is the in-situ synthesis of CeO2 nanoparticles within a bacterial nanocellulose (BC) matrix. nih.gov In this process, the BC matrix absorbs cerium(III) ions, which are then converted to CeO2 nanoparticles, resulting in a uniform distribution of the nanoparticles within the polymer matrix. nih.gov Such composites can exhibit enhanced properties, making them suitable for applications like antioxidant materials for wound healing. nih.gov
Research into Its Incorporation as a Component in Composite Materials for Enhanced Performance
Beyond its role as a precursor, cerium(III) oxalate itself is being investigated as a functional component in composite materials. samaterials.com Its incorporation can impart specific beneficial properties to the final material. For example, the presence of planar oxalate anions in the structure of porous cerium oxalate decahydrate has been identified as a contributing factor to its potential as an energy storage material. rsc.org
Research has shown that doping high-entropy alloys with cerium can enhance their energy-releasing characteristics. nih.gov As the cerium content increases, the reaction delay time shortens, and the energy-release reaction becomes more vigorous. nih.gov While this research focuses on elemental cerium doping, it highlights the potential of incorporating cerium compounds like the oxalate to tailor the performance of advanced materials. The development of CaO-based sorbents doped with CeO2 has also demonstrated improved performance in carbon capture applications, with the CeO2 creating a stable, porous structure. acs.org This suggests that the controlled decomposition of cerium oxalate within a matrix could be a strategy for fabricating such high-performance composite materials.
Exploration of Cerium(III) Oxalate Heptacosahydrate in Luminescent Materials Development
Cerium(III) oxalate is a subject of interest in the field of luminescent materials, particularly in the development of phosphors. ias.ac.infishersci.com The luminescent properties of cerium are well-known, and its compounds are often used as hosts or dopants in phosphors.
Energy Transfer Mechanisms in Doped Cerium Oxalate Systems for Phosphor Research
A key area of investigation is the energy transfer mechanism between cerium(III) ions (the sensitizer) and other rare-earth ions (the activator) within a cerium oxalate crystal lattice. ias.ac.in For example, in praseodymium-doped cerium oxalate crystals, energy transfer from Ce³⁺ to Pr³⁺ ions has been observed. ias.ac.in This is supported by the overlap between the emission spectrum of Ce³⁺ and the absorption spectrum of Pr³⁺. ias.ac.in
The efficiency of this energy transfer is dependent on the concentration of the dopant ions. Studies have shown that the intensity of luminescence can be optimized at a specific dopant concentration, beyond which concentration quenching occurs. ias.ac.in Understanding these energy transfer processes is crucial for designing efficient phosphors for various applications, including displays and lighting.
| Dopant | Host Material | Energy Transfer Mechanism | Key Findings |
| Praseodymium (Pr³⁺) | Cerium Oxalate | Sensitizer (Ce³⁺) to Activator (Pr³⁺) | Overlap of Ce³⁺ emission and Pr³⁺ absorption spectra confirms energy transfer. Optimal luminescence at a specific Pr³⁺ concentration. ias.ac.in |
Investigation of Cerium(III) Oxalate Heptacosahydrate as a Precursor for Electrochemical Materials Research (e.g., electrode materials)
Recent research has highlighted the potential of porous cerium oxalate decahydrate as a pseudocapacitive electrode material for energy storage applications. rsc.org Its open-pore framework structure and the presence of planar oxalate anions are believed to contribute to its charge storage capabilities. rsc.org
Electrochemical studies have demonstrated that porous cerium oxalate exhibits high cyclic stability and superior charge storage properties. rsc.org In an aqueous potassium hydroxide (B78521) electrolyte, it showed a significant specific capacitance. rsc.org The charge storage mechanism appears to be a combination of intercalative (diffusion-controlled) and surface-controlled processes. rsc.org
Furthermore, when used as the positive electrode in an asymmetric supercapacitor with activated carbon as the negative electrode, the cerium oxalate-based device exhibited a high specific energy and specific power, along with excellent cyclic stability. rsc.org These findings position cerium(III) oxalate not just as a precursor to electrode materials through conversion to cerium oxide, but as a promising electrode material in its own right.
Surface Modification and Functionalization Studies of Cerium(III) Oxalate Heptacosahydrate for Interface Engineering
The surface properties of materials are paramount in determining their performance in advanced applications, particularly at the interface with other materials or the surrounding environment. For cerium(III) oxalate heptacosahydrate, a compound with a complex hydrated structure, surface modification and functionalization represent key strategies to unlock its potential in areas such as catalysis, composite materials, and functional coatings. While research specifically detailing the surface engineering of the heptacosahydrate form is nascent, studies on related lanthanide oxalates provide a strong foundation for understanding the potential pathways for its modification.
The inherent structure of lanthanide oxalates, including cerium(III) oxalate hydrates, is characterized by a coordination polymer network. nih.govnih.govresearchgate.net These materials often exhibit a layered, honeycomb-like structure with cavities occupied by water molecules. nih.govnih.govresearchgate.net The layers are held together by hydrogen bonds, which are weaker than the covalent and ionic bonds within the layers. nih.govnih.govresearchgate.net This structural arrangement presents unique opportunities for both surface and bulk modification.
One of the most promising avenues for the surface modification of cerium(III) oxalate heptacosahydrate is the exfoliation of its bulk structure into nanosheets. nih.govnih.govresearchgate.net Research has demonstrated that lanthanide oxalates can be delaminated into single or few-layered nanosheets through processes like sonication in solvents such as ethanol. nih.govnih.gov This process dramatically increases the surface area of the material, exposing a greater number of cerium and oxalate sites for further functionalization. The resulting colloidal dispersions of nanosheets could be used to create thin films and coatings with tailored interfacial properties. nih.govnih.govresearchgate.net
Another approach to surface modification involves the substitution of the coordinated water molecules. Studies on lanthanide oxalates have shown that coordinated water can be replaced by other ligands, such as hydrazine. osti.gov This suggests that the cerium(III) ions at the surface of the oxalate structure are accessible for coordination with a variety of functional molecules. This opens up the possibility of grafting molecules with specific functionalities (e.g., chromophores, catalysts, or biocompatible polymers) onto the surface of cerium(III) oxalate particles or nanosheets.
Furthermore, the morphology of cerium(III) oxalate crystals can be controlled during their precipitation, which in turn influences their surface characteristics. acs.orgnih.govlookchem.comacs.org The use of additives during synthesis, such as phosphonates in the case of neodymium oxalate, has been shown to alter the crystal habit and size. researchgate.net By controlling the morphology, it is possible to tailor the surface energy and the types of crystal facets exposed, thereby influencing the material's interfacial behavior.
The functionalization of cerium(III) oxalate for interface engineering can be envisioned for several applications. In composite materials, surface-modified cerium(III) oxalate could act as a functional filler. The surface functional groups could be designed to covalently bond with a polymer matrix, leading to improved mechanical properties and thermal stability. The presence of cerium ions at the interface could also impart specific catalytic or UV-blocking properties to the composite material.
For catalytic applications, creating high-surface-area cerium(III) oxalate through exfoliation or controlled precipitation would be highly beneficial. The cerium(III) ions on the surface are potential active sites for various chemical transformations. The ability to cycle between Ce(III) and Ce(IV) oxidation states is a key feature of cerium's catalytic activity, and maximizing the exposure of these ions at an interface is crucial. researchgate.net
The table below summarizes potential strategies for the surface modification of cerium(III) oxalate heptacosahydrate and the resulting opportunities for interface engineering.
| Modification Strategy | Description | Potential Impact on Interfacial Properties | Relevant Research Findings |
| Exfoliation into Nanosheets | Delamination of the layered crystal structure into single or few-layered sheets, typically via sonication in a suitable solvent. | Dramatically increases surface area; enables the formation of thin films and coatings with controlled thickness and properties. | Lanthanide oxalates have been successfully exfoliated into nanosheets in ethanol. nih.govnih.govresearchgate.net |
| Ligand Substitution | Replacement of coordinated water molecules with other functional ligands. | Allows for the introduction of specific chemical functionalities (e.g., catalytic, optical, biocompatible) onto the surface. | Coordinated water in lanthanide oxalates can be substituted with hydrazine. osti.gov |
| Morphology Control | Influencing the size and shape of the crystals during precipitation through the control of reaction conditions or the use of additives. | Tailors surface energy and the distribution of crystal facets, affecting adhesion, wettability, and catalytic activity. | Additives like phosphonates have been shown to modify the morphology of related lanthanide oxalates. researchgate.net |
| Surface Deposition | Coating the cerium(III) oxalate particles with a thin layer of another material. | Can enhance stability, introduce new functionalities, or improve compatibility with a surrounding matrix. | Cerium oxide has been deposited on kaolinite (B1170537) to improve its properties for rubber composites. nih.gov |
Further research into these areas will be critical to fully realize the potential of cerium(III) oxalate heptacosahydrate in advanced materials and for sophisticated interface engineering applications.
Environmental Remediation Research Involving Cerium Iii Oxalate Heptacosahydrate
Sorption Studies of Environmental Contaminants by Cerium(III) Oxalate (B1200264) Heptacosahydrate and Its Derived Materials
While direct sorption studies on cerium(III) oxalate heptacosahydrate are not widely available, extensive research has been conducted on the sorption capabilities of cerium oxide derived from oxalate precursors. These derived materials have shown significant promise in the removal of heavy metals and radionuclides from aqueous solutions.
The primary mechanism for the removal of heavy metals and radionuclides by cerium oxide nanoparticles is adsorption, a process where ions or molecules bind to the surface of the material. The high surface area and the presence of active sites on cerium oxide nanoparticles, often synthesized from cerium oxalate, make them effective adsorbents.
For heavy metals, the adsorption process is largely attributed to the formation of surface complexes with the hydroxyl groups present on the surface of the cerium oxide. In the case of radionuclides, the interaction can be more complex, involving ion exchange, surface complexation, and in some instances, reduction-solidification processes. For example, nanomaterials can be modified to enhance the physicochemical interaction with specific radionuclides, thereby increasing their sorption ability.
The morphology of the cerium oxalate precursor has been shown to influence the structure and, consequently, the adsorptive properties of the resulting cerium oxide. Different synthesis conditions for cerium oxalate can lead to various morphologies of cerium oxide, which in turn affects its performance as an adsorbent.
The efficiency of contaminant removal by cerium-based materials is highly dependent on environmental conditions such as pH, ionic strength, and the presence of competing ions.
pH: The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the speciation of the metal ions. Generally, the adsorption of cationic heavy metals increases with an increase in pH. mdpi.com This is because at lower pH values, there is a higher concentration of H⁺ ions, which compete with the metal cations for the active adsorption sites. As the pH increases, the adsorbent surface becomes more negatively charged, promoting the electrostatic attraction of positively charged metal ions. For instance, the removal of cadmium and chromium using a cerium oxide/corncob nanocomposite was found to be optimal at a basic pH. mdpi.com
Ionic Strength: The ionic strength of the solution can also affect the adsorption process. An increase in ionic strength can lead to a decrease in adsorption due to the "screening effect," where the increased concentration of ions in the solution shields the electrostatic interaction between the adsorbent and the adsorbate.
Interactive Data Table: Effect of pH on Heavy Metal Removal by a Cerium Oxide/Corncob Nanocomposite Users can filter the data by metal.
| Metal | pH | Percentage Removal (%) |
|---|---|---|
| Cadmium (Cd) | 5 | <95 |
| Cadmium (Cd) | 9 | 95 |
| Chromium (Cr) | 5 | <88 |
| Chromium (Cr) | 9 | 88 |
Research into Photocatalytic Degradation Applications Using Cerium Oxide Materials Derived from Oxalate Precursors
Cerium oxide, synthesized via the thermal decomposition of cerium oxalate, is a well-known photocatalyst. nih.gov Its photocatalytic activity is utilized in the degradation of various organic pollutants in water. The process involves the generation of electron-hole pairs upon exposure to light, which then react with water and oxygen to produce highly reactive species like hydroxyl radicals. These radicals can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.
The morphology and crystalline structure of the cerium oxide, which are influenced by the synthesis conditions of the cerium oxalate precursor, play a significant role in its photocatalytic efficiency. nih.govresearchgate.net For example, lamellar structures of cerium oxide, inherited from a cerium oxalate complex, have been shown to exhibit good photocatalytic and electrochemical properties. researchgate.net The synthesis of cerium oxide from cerium oxalate is a versatile method that allows for the control of particle size and shape, which are crucial for optimizing photocatalytic performance. nih.gov
Investigation of Environmental Fate and Transformation Pathways of Cerium(III) Oxalate Heptacosahydrate in Aquatic and Terrestrial Systems
There is a lack of specific research on the environmental fate and transformation of cerium(III) oxalate heptacosahydrate. The focus of environmental fate studies has been on cerium oxide nanoparticles (CeO₂ NPs), which are the form of cerium more likely to be used in and released into the environment from remediation applications.
Studies on CeO₂ NPs have shown that their fate and transport in aquatic systems are influenced by factors such as water chemistry and the presence of natural organic matter. nih.gov For instance, the introduction of CeO₂ nanoparticles into stream mesocosms has been observed to lead to aggregation and sedimentation. nih.gov The interaction with dissolved organic carbon can also stabilize the nanoparticles in suspension, affecting their transport and bioavailability. nih.gov It is plausible that if cerium(III) oxalate were to enter an aquatic or terrestrial system, it would likely undergo transformation into more stable forms, such as cerium oxides or hydroxides, depending on the environmental conditions. However, specific pathways and transformation rates for cerium(III) oxalate have not been well-documented.
Interactions with Biological Systems at a Molecular Level Non Clinical Research
Fundamental Research into Biomineralization Processes Involving Lanthanide Oxalate (B1200264) Precipitation
Biomineralization is the process by which living organisms produce minerals. Research into the precipitation of lanthanide oxalates provides insight into how organisms can immobilize these elements. Studies have shown that certain microorganisms can facilitate the precipitation of cerium from solutions, a process with potential applications in biorecovery.
A key example is the use of biomass-free spent culture media from fungi. In one study, the fungus Aspergillus niger was shown to produce precipitating ligands, primarily oxalate, in its culture medium. dundee.ac.uk When this medium was introduced to a solution containing Ce³⁺ ions, it resulted in the recovery of over 99% of the cerium. dundee.ac.uk Through analysis techniques including X-ray diffraction (XRD) and thermogravimetric analysis, the biomineral formed was identified as cerium oxalate decahydrate (B1171855) [Ce₂(C₂O₄)₃·10H₂O]. dundee.ac.uk Scanning electron microscopy revealed that these biogenic crystals had distinct morphologies. dundee.ac.uk
This process demonstrates a fundamental biological interaction where fungal metabolites directly lead to the precipitation of a specific lanthanide salt. The low solubility of lanthanide oxalates in aqueous solutions is a critical factor that drives this precipitation process. wikipedia.orgnih.gov This natural mechanism of sequestering metal ions is a significant area of research, highlighting how biological systems can control the formation of inorganic materials. dundee.ac.uk
| Organism/System | Precipitating Ligand | Resulting Biomineral | Key Finding |
| Aspergillus niger (spent culture media) | Oxalate | Cerium oxalate decahydrate [Ce₂(C₂O₄)₃·10H₂O] | Over 99% of soluble Ce³⁺ was recovered as crystalline biominerals. dundee.ac.uk |
| Neurospora crassa (spent culture media) | Carbonate | Cerium carbonate [Ce₂(CO₃)₃·8H₂O] | Amorphous and nanoscale biominerals were formed, also achieving >99% Ce recovery. dundee.ac.uk |
Investigation of Molecular Interactions between Cerium(III) Oxalate Heptacosahydrate and Specific Biomolecules in Controlled In Vitro Systems
Understanding the direct molecular interactions between cerium(III) ions—the active component of cerium(III) oxalate—and biomolecules is crucial. In vitro studies using controlled systems allow for precise investigation of these binding events. Research has explored the interaction between the cerium(III) ion (Ce³⁺) and the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). nih.gov
In a notable study, the fluorescence intensity of Rubisco was observed to be quenched upon the addition of Ce³⁺, which strongly indicates that the cerium ions could directly bind to the protein. nih.gov The binding was further analyzed, estimating that approximately 1.52 binding sites for Ce³⁺ exist per Rubisco protein molecule. nih.gov Extended X-ray absorption fine-structure (EXAFS) analysis provided deeper insight into the coordination, revealing that the bound Ce³⁺ coordinated with eight oxygen atoms in the first shell and six oxygen atoms in the second shell. nih.gov
These molecular interactions were found to directly impact the enzyme's function. Low concentrations of Ce³⁺ enhanced the carboxylase activity of Rubisco, while higher concentrations led to a decrease in activity. nih.gov This suggests that the binding of cerium ions can alter the microenvironment of the enzyme, thereby modulating its catalytic capacity. nih.gov
| Biomolecule | Method of Investigation | Key Findings | Impact on Biomolecule Function |
| Rubisco | Fluorescence Spectroscopy | Fluorescence quenching observed upon Ce³⁺ addition, indicating direct binding. nih.gov | Activity was enhanced at low Ce³⁺ concentrations and inhibited at high concentrations. nih.gov |
| Rubisco | Extended X-ray Absorption Fine-Structure (EXAFS) | Ce³⁺ was found to coordinate with 8 oxygen atoms (1st shell) and 6 oxygen atoms (2nd shell). nih.gov | The binding was shown to improve the microenvironment of the enzyme. nih.gov |
| Rubisco | UV Absorption Spectroscopy | No shift in the characteristic absorption peaks of Rubisco was observed, but the peak intensity increased with Ce³⁺ concentration. nih.gov | Suggests changes in the protein's conformation or local environment without large-scale structural alteration. nih.gov |
Role of Cerium(III) Oxalate Heptacosahydrate as a Precursor for the Development of Biocompatible Materials (Focus on Materials Science and Engineering)
In the field of materials science, cerium(III) oxalate hydrate (B1144303) is highly valued as a precursor for synthesizing cerium-based materials, particularly nanocrystalline cerium dioxide (CeO₂, or ceria). nih.govnih.govsamaterials.com Ceria possesses unique properties that make it suitable for a range of applications, including the development of biocompatible materials. nih.gov
The conversion of cerium(III) oxalate to ceria is typically achieved through thermal decomposition (calcination). researchgate.net A significant finding in this area is that the final ceria product often inherits its shape from the precursor crystal, a phenomenon known as pseudomorphism. researchgate.net Research has demonstrated that by controlling the precipitation conditions (such as temperature and concentration) during the synthesis of cerium(III) oxalate, it is possible to produce different morphologies, such as needles or plate-like crystals. acs.orgnih.gov These specific shapes are then retained after calcination. researchgate.net
For example, plate-like cerium oxalate decahydrate precursor crystals decompose to form CeO₂ plates consisting of nanoparticles 4–6 nm in size. researchgate.net The morphology of the precursor has a direct impact on the properties of the resulting nanocrystalline oxide. nih.govlookchem.com Thinner precursor microcrystals tend to yield smaller CeO₂ nanocrystals after calcination. nih.gov This ability to control the final particle size and shape is critical for engineering advanced materials. These tailored ceria nanoparticles are integral to creating sophisticated biocompatible materials, including bioactive glasses, bone scaffolds, and nanocomposites designed for therapeutic applications in bone diseases. nih.gov
| Precursor Compound | Synthesis Method | Resulting Material | Key Material Science Aspect |
| Cerium(III) oxalate decahydrate | Homogeneous precipitation | Nanocrystalline Cerium Dioxide (CeO₂) | The morphology of the final CeO₂ particles is inherited from the oxalate precursor crystals (pseudomorphism). researchgate.netnih.gov |
| Cerium(III) oxalate (various morphotypes) | Thermal decomposition | Nanocrystalline Cerium Dioxide (CeO₂) | The grain size of the resulting CeO₂ is linked to the morphology of the precursor; thinner crystals lead to smaller final nanocrystals. nih.govlookchem.com |
Q & A
Q. Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize hygroscopic absorption and oxidation. Exposure to moisture or CO₂ can degrade oxalate ligands .
- Hazards : Classified as an eye irritant (GHS Category 2A). Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation of particulate matter .
- Decomposition risks : Thermal degradation above 140°C releases CO/CO₂ and forms CeO₂. Avoid contact with strong oxidizers .
Basic: Which characterization techniques are most effective for verifying hydration states and purity?
Q. Answer :
- Thermogravimetric Analysis (TGA) : Quantifies water loss at specific temperatures (e.g., 100–200°C for hydrated forms) .
- FTIR Spectroscopy : Identifies oxalate ligand vibrations (e.g., C=O at 1600–1700 cm⁻¹) and O-H stretches from water .
- Elemental Analysis : Validates Ce:C:O ratios via ICP-MS or combustion analysis, with deviations <1% indicating purity .
Advanced: How can researchers resolve contradictions in reported hydration states of cerium(III) oxalate complexes?
Answer :
Discrepancies often arise from:
- Synthetic conditions : Rapid crystallization may trap variable H₂O molecules. Slower crystallization (e.g., gel diffusion) improves reproducibility .
- Analytical limitations : Pair TGA with Karl Fischer titration to distinguish bound vs. adsorbed water. For example, Ce₂(C₂O₄)₃·9H₂O shows a sharp 9-H₂O loss at 110°C, whereas adsorbed water evaporates at lower temperatures .
- Single-crystal XRD : Resolves structural ambiguities by directly imaging lattice water .
Advanced: What strategies mitigate CeOCl formation during dehydration of cerium(III) chloride heptahydrate?
Answer :
CeCl₃·7H₂O dehydrates via:
- Vacuum heating : Gradual heating (<1°C/min) under vacuum to 140°C minimizes hydrolysis. Residual HCl gas suppresses CeOCl formation .
- Ammonium chloride (NH₄Cl) method : NH₄Cl (4–6 eq.) reacts at 400°C under vacuum, forming volatile NH₃ and H₂O, leaving anhydrous CeCl₃ .
- Thionyl chloride (SOCl₂) : Removes H₂O via azeotropic distillation, yielding CeCl₃ with <0.5% CeOCl .
Advanced: How do cerium(III) salt precursors influence CeO₂ nanoparticle properties in sol-gel synthesis?
Q. Answer :
- Nitrate vs. chloride : Ce(NO₃)₃·6H₂O produces smaller CeO₂ nanoparticles (5–10 nm) due to faster nucleation, while CeCl₃·7H₂O yields larger particles (20–50 nm) with higher surface oxygen vacancies .
- Morphology control : Additives like diethylene glycol (DEG) in CeCl₃-based synthesis stabilize {111} facets, enhancing catalytic activity for CO oxidation .
- Purity considerations : Chloride precursors may introduce Cl⁻ residues, requiring thorough washing. Nitrate-derived CeO₂ is Cl-free but may retain nitrate ligands .
Advanced: What mechanistic insights explain cerium(III) oxalate's role in catalytic organic transformations?
Q. Answer :
- Lewis acidity : Ce³⁺ coordinates with carbonyl groups, polarizing bonds in Luche reductions (e.g., ketone → alcohol) .
- Redox activity : Ce³⁺/Ce⁴⁺ cycling in oxalate complexes facilitates electron transfer in C-C bond formations, validated by cyclic voltammetry .
- Synergy with ligands : Oxalate stabilizes Ce³⁺, preventing aggregation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
